1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-ethyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-28-22(31)21-18(10-15-32-21)29-19(24-25-23(28)29)8-9-20(30)27-13-11-26(12-14-27)16-17-6-4-3-5-7-17/h3-7,10,15H,2,8-9,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOMLWGEDFXIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule characterized by a unique structural framework that combines elements of piperazine and thienotriazolo-pyrimidine. This article explores its biological activity based on existing literature, highlighting mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound can be broken down into distinct functional groups:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thieno[2,3-e][1,2,4]triazolo-pyrimidinone core : Implicated in a range of biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have shown the ability to modulate various receptors and enzymes involved in critical biological pathways.
Target Receptors
Research indicates that compounds with piperazine structures often interact with:
- Serotonin receptors (5-HT) : Modulating neurotransmission.
- Dopamine receptors : Affecting mood and behavior.
- CC chemokine receptors : Involved in immune response modulation .
Antimicrobial Properties
Studies suggest that the compound exhibits antimicrobial activity. The thienotriazolo-pyrimidine framework is known for its potential to inhibit bacterial growth through interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation through cell cycle arrest.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Likely influenced by the lipophilicity of the piperazine and thienotriazolo components.
- Distribution : Predicted to distribute widely due to its structural characteristics.
- Metabolism : Potentially metabolized via cytochrome P450 enzymes.
- Excretion : Expected to be eliminated primarily through renal pathways.
Case Studies and Research Findings
A review of recent literature highlights several studies investigating the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thieno-triazolopyrimidinone core distinguishes this compound from other triazolopyrimidine derivatives. For example:
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 in ) exhibit isomerization-dependent activity, with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 , 8 ) showing enhanced stability under acidic conditions .
- Benzo(b)thieno[3,2-e]pyrimidines () replace the thieno[2,3-e] system with a benzo-fused thieno group, resulting in altered π-π stacking interactions and improved cytotoxicity profiles in cancer cell lines .
Substituent Effects
- Benzylpiperazine vs. Piperidine/Pyrrolidine Derivatives :
The 4-benzylpiperazine side chain in the target compound contrasts with piperidine or pyrrolidine substituents in analogs like those in . Piperidine derivatives (e.g., 1-piperidin-1-ylmethyl in ) show reduced CNS penetration due to increased polarity, whereas benzylpiperazine enhances both lipophilicity and dopamine D2/D3 receptor binding . - Ethyl Group vs. Methyl/Isopropyl Substituents :
The 4-ethyl group in the target compound balances steric bulk and metabolic stability compared to smaller (methyl) or bulkier (isopropyl) groups. For instance, 1-isopropyl analogs () exhibit higher metabolic clearance in hepatic microsomal assays .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Table 2: Substituent Impact on Pharmacokinetics
| Substituent | LogP | Metabolic Stability (t₁/₂, min) | CNS Penetration (Brain/Plasma Ratio) |
|---|---|---|---|
| 4-Benzylpiperazine | 3.2 | 45 | 0.8 |
| 1-Piperidin-1-ylmethyl | 2.1 | 25 | 0.3 |
| 1-Isopropyl | 3.8 | 15 | 1.2 |
Research Findings and Limitations
- Synthetic Challenges: The target compound’s thieno-triazolopyrimidinone core requires multi-step synthesis with low yields (~15%) compared to pyrazolo-triazolopyrimidines (~30%) .
- Activity Gaps: No direct binding or efficacy data are available for the target compound, necessitating further in vitro screening against kinase panels or neurotransmitter receptors.
- Similarity Metrics : Computational studies () highlight that Tanimoto coefficients for this compound versus pyrazolo-triazolopyrimidines are <0.6, indicating moderate structural overlap despite shared pharmacophores .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what intermediates are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A key intermediate is the chloro-substituted precursor (e.g., chloro-(4-tolylhydrazono)-ethyl acetate), which undergoes nucleophilic substitution with a piperazine derivative. Crystallization using ethanol/dioxane mixtures improves purity, as demonstrated in analogous thieno-pyrimidine syntheses . Optimization of reaction time and stoichiometric ratios (e.g., 1:1 molar ratios of starting materials) is critical to minimize byproducts like unreacted hydrazones .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on H NMR to identify proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, benzyl protons at δ 3.5–4.0 ppm) and IR spectroscopy for carbonyl stretches (~1680 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include antimicrobial disk diffusion assays (against Gram-positive/negative bacteria) and cytotoxicity via MTT assays (IC determination in cancer cell lines). Dose-response curves (0.1–100 µM) are analyzed using nonlinear regression models. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the final cyclization step?
- Methodological Answer : Low yields often stem from steric hindrance during cyclization. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 6 hrs conventional) .
- Catalytic additives : Use of p-toluenesulfonic acid (PTSA) or molecular sieves to absorb water and shift equilibrium .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation steps:
- Standardized protocols : Adopt AOAC guidelines for enzyme inhibition assays (e.g., phosphodiesterase activity via SMPR 2014.011) .
- Orthogonal assays : Confirm antifungal activity via both broth microdilution (CLSI M27) and time-kill kinetics .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based assays .
Q. What computational strategies predict binding affinity to therapeutic targets like 14-α-demethylase?
- Methodological Answer : Molecular docking (AutoDock Vina) with PDB:3LD6 as the target. Parameters:
- Grid box : Centered on heme-coordinated iron (20 Å coverage).
- Scoring function : AMBER force field for energy minimization.
- Validation : Compare docking poses with known inhibitors (e.g., fluconazole) and validate via MD simulations (100 ns) .
Q. How do environmental stability studies inform handling protocols for this compound?
- Methodological Answer : Follow INCHEMBIOL project guidelines:
- Photodegradation : Expose to UV light (254 nm) and monitor via LC-MS for breakdown products.
- Hydrolytic stability : Test at pH 2, 7, and 9 (37°C, 48 hrs).
- Ecotoxicity : Use Daphnia magna acute toxicity assays (OECD 202) if aqueous solubility >1 mg/L .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
